Mastoparan (trifluoroacetate salt)

Descripción

Natural Origin and Discovery within Hymenopteran Venoms

Mastoparan (B549812) is a naturally occurring peptide toxin found in the venom of several species of social and solitary wasps, belonging to the order Hymenoptera. wikipedia.orgfrontiersin.orgresearchgate.net It was first identified in 1979 as a component of wasp venom responsible for mast cell degranulation. nih.gov Mastoparan peptides are a major constituent of wasp venom, accounting for a significant portion of its dry weight. nih.gov These peptides have been isolated from various wasp species, including those from the families Vespidae, Eumenidae, Polistidae, and Polybiidae. nih.gov The specific type of mastoparan can vary between different wasp species. mdpi.com For instance, Mastoparan-C is found in the European Hornet (Vespa crabro). nih.gov

Biochemical Characterization as a Peptide

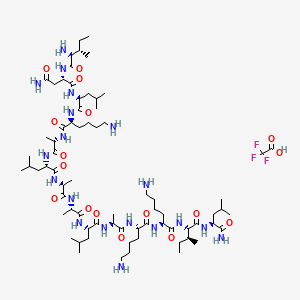

Mastoparan is a cationic and amphipathic tetradecapeptide, meaning it possesses a positive charge and has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. nih.govnih.gov Its primary structure consists of 14 amino acid residues, with a chemical formula of Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2. wikipedia.org Most mastoparans are characterized by a length of 14 amino acids, a net positive charge, and an amidated C-terminus. nih.gov They are rich in hydrophobic amino acids like leucine, isoleucine, and alanine, and typically contain lysine (B10760008) residues which contribute to their positive charge. nih.govnih.gov

A key feature of mastoparan is its ability to change its secondary structure depending on the environment. wikipedia.orgnih.gov In an aqueous solution, it exists in a largely unstructured, random coil form. wikipedia.orgnih.govpnas.org However, upon interacting with a hydrophobic/hydrophilic interface, such as a cell membrane, it adopts an α-helical conformation. nih.govpnas.org This structural transition is crucial for its biological activity. pnas.org The trifluoroacetate (B77799) salt form of mastoparan is commonly used in research settings.

Overview of Academic Research Significance and Utility

Mastoparan's unique properties make it a valuable tool in academic research, particularly in the study of cellular signaling. Its primary mechanism of action involves the direct activation of G proteins, which are crucial intermediaries in signal transduction pathways. wikipedia.orgelsevierpure.com By mimicking activated G protein-coupled receptors (GPCRs), mastoparan can stimulate the GTPase activity of G proteins, leading to the activation of downstream effector enzymes. wikipedia.orgelsevierpure.com

One of the most studied effects of mastoparan is its ability to stimulate phospholipase C (PLC). nih.govnih.gov PLC is an enzyme that cleaves the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). youtube.com This activation can occur through both G protein-dependent and independent mechanisms. nih.govnih.gov The subsequent increase in intracellular calcium levels, triggered by IP3, and the activation of protein kinase C by DAG, lead to a variety of cellular responses, including the degranulation of mast cells and the release of histamine. wikipedia.orgyoutube.com

Due to its ability to modulate these fundamental signaling pathways, mastoparan is widely used by researchers to investigate processes such as exocytosis, ion channel regulation, and cell proliferation. wikipedia.orgcaymanchem.com Furthermore, its antimicrobial and anticancer properties have opened up avenues for research into its potential as a template for the development of new therapeutic agents. mdpi.comnih.gov

Data Tables

| Property | Description | References |

| Natural Origin | Venom of Hymenopteran insects (wasps) | wikipedia.orgfrontiersin.orgresearchgate.net |

| Peptide Family | Mastoparan | nih.gov |

| First Isolated | 1979 | nih.gov |

| Common Wasp Families | Vespidae, Eumenidae, Polistidae, Polybiidae | nih.gov |

| Biochemical Feature | Details | References |

| Type of Molecule | Cationic, amphipathic tetradecapeptide | nih.govnih.gov |

| Amino Acid Sequence | Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2 | wikipedia.org |

| Key Structural Feature | Adopts an α-helical conformation in a membrane environment | nih.govpnas.org |

| Form Used in Research | Trifluoroacetate salt |

Propiedades

Fórmula molecular |

C72H132F3N19O17 |

|---|---|

Peso molecular |

1592.9 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C70H131N19O15.C2HF3O2/c1-17-40(11)55(75)69(103)88-53(35-54(74)90)68(102)87-52(34-39(9)10)67(101)83-46(25-19-22-28-71)62(96)78-45(16)61(95)86-50(32-37(5)6)65(99)79-42(13)58(92)77-43(14)60(94)85-51(33-38(7)8)66(100)80-44(15)59(93)81-47(26-20-23-29-72)63(97)82-48(27-21-24-30-73)64(98)89-56(41(12)18-2)70(104)84-49(57(76)91)31-36(3)4;3-2(4,5)1(6)7/h36-53,55-56H,17-35,71-73,75H2,1-16H3,(H2,74,90)(H2,76,91)(H,77,92)(H,78,96)(H,79,99)(H,80,100)(H,81,93)(H,82,97)(H,83,101)(H,84,104)(H,85,94)(H,86,95)(H,87,102)(H,88,103)(H,89,98);(H,6,7)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,55-,56-;/m0./s1 |

Clave InChI |

WZPKLDWYLMDLDU-UVXXMCETSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Structural Elucidation and Conformational Analysis of Mastoparan Trifluoroacetate Salt

Primary Amino Acid Sequence Determination

Mastoparan (B549812) is not a single entity but a family of related peptides. nih.gov The primary structure, or amino acid sequence, varies between different species of wasps. Most mastoparans consist of 14 amino acid residues and feature a net positive charge and an amidated C-terminus. nih.gov

A commonly studied variant, originally isolated from the venom of the wasp Vespula lewisii, has the primary amino acid sequence: Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2 . nih.govwikipedia.orgmdpi.com

Other notable variants include:

Mastoparan-B from the hornet Vespa basalis: Leu-Lys-Leu-Lys-Ser-Ile-Val-Ser-Trp-Ala-Lys-Lys-Val-Leu-NH2.

Mastoparan-X from the wasp Vespa xanthoptera: Ile-Asn-Trp-Lys-Gly-Ile-Ala-Ala-Met-Ala-Lys-Lys-Leu-Leu-NH2. nih.gov

Secondary Structure Formation in Varied Environments

The secondary structure of Mastoparan is highly dependent on its surrounding environment. This conformational flexibility is a key aspect of its biological function.

While unstructured in water, Mastoparan readily adopts an α-helical conformation in environments that mimic the cell membrane. nih.govnih.gov This transition is crucial for its interaction with biological membranes.

Researchers utilize various membrane-mimetic environments to study the induced conformational changes in Mastoparan.

Trifluoroethanol (TFE): In aqueous solutions containing 2,2,2-trifluoroethanol (B45653) (TFE), a solvent known to promote intra-molecular hydrogen bonding, Mastoparan undergoes a significant conformational shift. wikipedia.orgmdpi.com Circular Dichroism (CD) spectroscopy reveals the characteristic signature of an α-helix, with strong negative bands around 208 nm and 222 nm and a positive band near 192 nm. mdpi.com NMR studies of Mastoparan-B in TFE-containing solutions have shown that residues 3-14 form a stable, amphiphilic α-helix. nih.gov

Sodium Dodecyl Sulfate (B86663) (SDS) and other Micelles: Micellar solutions provide a hydrophobic core and a charged surface, simulating aspects of a biological membrane. In the presence of SDS micelles, Mastoparan adopts an α-helical structure. nih.govresearchgate.net NMR studies on Mastoparan from Vespula lewisii (masL) in SDS micelles indicate an α-helix forming from residue 3 or 4 to residue 12. nih.gov Similarly, studies with lysophosphatidylcholine (B164491) micelles and phospholipid vesicles show a helical content of 55-65% and higher, respectively. nih.gov For Mastoparan-X, the C-terminal 12 residues form an α-helix when bound to phospholipid vesicles. nih.gov This induced helicity is a common feature for the mastoparan peptide family in micellar environments. nih.gov

The following table summarizes the observed helicity of Mastoparan in different membrane-mimetic environments.

| Environment | Method of Analysis | Observed Helicity | Reference(s) |

| 40% TFE | Circular Dichroism (CD) | High α-helical content | nih.govmdpi.com |

| TFE-containing solution | NMR Spectroscopy | α-helix from residues 3-14 (Mastoparan-B) | nih.gov |

| SDS Micelles | NMR Spectroscopy | α-helix from residues 3/4-12 (masL) | nih.gov |

| Lysophosphatidylcholine Micelles | Circular Dichroism (CD) | 55-65% helical | nih.gov |

| Phospholipid Bicelles | Circular Dichroism (CD) | 55-65% helical | nih.gov |

| Phospholipid Vesicles | NMR Spectroscopy | α-helix in C-terminal 12 residues (Mastoparan-X) | nih.gov |

The influence of salts on the conformation of peptides like Mastoparan is complex. For intrinsically disordered proteins, low salt concentrations can screen electrostatic interactions, while high concentrations can lead to salt-specific effects (Hofmeister effect). nih.govbiorxiv.org Studies on computationally designed mastoparan analogs have shown that they retain their general structural properties—random coil in aqueous solution and α-helical in membrane-mimetic environments—across various salt concentrations, suggesting a degree of structural robustness. nih.gov However, detailed investigations into specific salt-induced conformational transitions of the native Mastoparan peptide remain a subject for further research.

In a purely aqueous environment, Mastoparan lacks a defined secondary structure and exists as a flexible, unordered random coil. nih.govwikipedia.orgnih.govmdpi.com This is confirmed by Circular Dichroism (CD) spectroscopy, which shows a single strong negative band near 200 nm, a characteristic feature of a random coil structure. nih.govwikipedia.org This conformational state is attributed to the lack of a hydrophobic environment that would stabilize the formation of intramolecular hydrogen bonds required for a stable α-helix.

Alpha-Helical Conformation Induction and Stabilization

Tertiary and Quaternary Structural Arrangements

The functional structure of Mastoparan is its tertiary arrangement, adopted upon membrane interaction.

Tertiary Structure: The tertiary structure of Mastoparan is synonymous with its amphiphilic α-helical conformation in a membrane environment. nih.govnih.gov Three-dimensional structure determination using NMR spectroscopy has revealed that the hydrophilic side chains of the lysine (B10760008) residues are segregated to one face of the helix, while the hydrophobic side chains are positioned on the opposite face. nih.govnih.govnih.gov This spatial arrangement is critical for its interaction with and disruption of the lipid bilayer of cell membranes.

Quaternary Structure: Mastoparan is a monomeric peptide and does not typically assemble into higher-order quaternary structures, which involve the interaction of multiple polypeptide chains. youtube.com Its biological activity is derived from the action of individual peptide molecules interacting with membranes and associated proteins.

Conformational Dynamics and Flexibility Studies

Mastoparan, in its trifluoroacetate (B77799) salt form, exhibits significant conformational flexibility, a characteristic that is intrinsically linked to its function. In an aqueous environment, the peptide does not adopt a single, well-defined structure. However, upon introduction of a membrane-mimicking solvent like trifluoroethanol (TFE), it undergoes a distinct structural transition, folding into an α-helical conformation. nih.gov This folding process is not a simple two-state transition but rather involves partially folded intermediate states. The degree of helicity is dependent on the concentration of TFE, indicating a dynamic equilibrium between folded and unfolded states. nih.gov

The flexibility of Mastoparan is not uniform across its structure. Studies have revealed that the sidechains of the amino acid residues possess greater mobility compared to the peptide backbone. nih.gov This differential flexibility is observed both between the sidechains of different amino acids and even within the sidechain of a single amino acid. This inherent dynamism is a crucial aspect of its interaction with biological membranes and subsequent activation of G-proteins.

Advanced Spectroscopic and Computational Methodologies for Structural Analysis

To dissect the complex structural features of Mastoparan, a combination of high-resolution spectroscopic techniques and powerful computational simulations is employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of peptides like Mastoparan in solution.

¹H-NMR: Proton NMR studies have been instrumental in defining the secondary structure of Mastoparan. In membrane-mimicking environments such as detergent micelles or methanol, ¹H-NMR data, including Nuclear Overhauser Effect (NOE) cross-peaks and spin-spin coupling constants, have confirmed the formation of an α-helical structure. nih.govnih.gov Specifically, NOESY experiments have allowed for the calculation of inter-proton distances, which are crucial for constructing a detailed 3D model of the peptide. nih.gov The chemical shifts of the amide protons also show a characteristic periodicity, further supporting the presence of a helical conformation. nih.gov

²H-NMR: Solid-state deuterium (B1214612) NMR has been utilized to probe the interaction of Mastoparan with lipid bilayers. By selectively deuterating the headgroups of lipids, it is possible to monitor the changes in the lipid environment upon peptide binding. These studies have revealed that Mastoparan can induce a partial phase separation in lipid mixtures, creating distinct lipid domains. nih.gov

¹⁵N-NMR: Solid-state ¹⁵N-NMR, using specifically labeled Mastoparan, provides insights into the orientation of the peptide within the membrane. These experiments have shown that Mastoparan can exist in two distinct orientational states: an in-plane alignment on the surface of the membrane and a transmembrane orientation. nih.gov The majority of the peptide population assumes the in-plane orientation. nih.gov

| NMR Technique | Key Findings for Mastoparan | References |

| ¹H-NMR | - Confirms α-helical structure in membrane-mimicking environments.- Provides inter-proton distance restraints for 3D structure calculation.- Reveals periodic chemical shifts characteristic of a helix. | nih.gov, nih.gov |

| ²H-NMR | - Shows Mastoparan-induced phase separation in lipid bilayers. | nih.gov |

| ¹⁵N-NMR | - Identifies both in-plane and transmembrane orientations in lipid bilayers, with the in-plane state being predominant. | nih.gov |

Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring the secondary structure of peptides in solution. CD measures the differential absorption of left and right circularly polarized light, which is directly related to the chirality and conformation of the molecule.

For Mastoparan, far-UV CD spectroscopy has been extensively used to follow the conformational changes from a random coil in water to an α-helix in the presence of membrane-mimicking agents like TFE or lipids. nih.gov The CD spectrum of α-helical Mastoparan is characterized by a positive peak around 190-195 nm and two negative peaks at approximately 208 and 222 nm. The intensity of these peaks can be used to estimate the helical content of the peptide under different conditions. nih.gov By titrating with TFE and monitoring the CD signal, researchers can track the folding process and identify the initiation sites for helix formation. nih.gov

| CD Spectroscopy Findings | Description | References |

| Conformational Transition | Mastoparan transitions from a random coil in aqueous solution to an α-helix in membrane-mimicking environments. | nih.gov |

| Helical Content Estimation | The intensity of the characteristic CD bands at ~208 nm and ~222 nm is used to quantify the percentage of α-helical structure. | nih.gov |

| Folding Pathway | CD titration experiments help in elucidating the intermediate states and initiation sites of the folding process. | nih.gov |

Computational methods, such as Molecular Dynamics (MD) simulations and Electrostatic-Driven Monte Carlo (EDMC) methods, provide a theoretical framework to complement experimental data and explore the conformational landscape of Mastoparan at an atomic level.

Molecular Dynamics (MD) Simulations: MD simulations have been employed to investigate the interaction of Mastoparan with model cell membranes. These simulations can provide detailed insights into the dynamics of the peptide-lipid interactions, the stability of the helical conformation within the bilayer, and the potential mechanisms of membrane disruption. For instance, in-silico experiments have been used to study the anti-efflux activity of Mastoparan-B, a related peptide, against multidrug-resistant bacteria, revealing conformational changes within bacterial efflux pumps. nih.gov

Electrostatic-Driven Monte Carlo (EDMC) Methods: EDMC methods are powerful tools for exploring the vast conformational space of a peptide to identify low-energy structures. While specific studies on Mastoparan using this exact method are less common in the provided context, the principles of EDMC are highly relevant. This method uses electrostatic interactions to guide the sampling of conformations, which is particularly pertinent for an amphiphilic and charged peptide like Mastoparan interacting with a charged lipid membrane. The aim is to find the global energy minimum, which corresponds to the most stable conformation of the peptide. nih.gov

| Computational Method | Application to Mastoparan | References |

| Molecular Dynamics (MD) Simulations | - Simulating the interaction of Mastoparan with lipid bilayers.- Investigating the stability and dynamics of the peptide within the membrane.- Studying conformational changes in target proteins upon Mastoparan binding. | nih.gov |

| Electrostatic-Driven Monte Carlo (EDMC) | - Exploring the conformational space to identify the most stable (lowest energy) structures of Mastoparan, particularly in the context of membrane binding. | nih.gov |

Molecular Mechanisms of Action and Specific Cellular Interactions of Mastoparan Trifluoroacetate Salt

G-Protein Modulation and G Protein-Coupled Receptor (GPCR) Mimicry

Mastoparan (B549812) is recognized for its ability to directly activate heterotrimeric G-proteins, thereby mimicking the function of agonist-bound G-protein-coupled receptors (GPCRs). nih.govnih.gov This interaction is a cornerstone of its mechanism of action and has made it a valuable tool in cell signaling research.

Activation of Gαi and Gαo Signaling Pathways

Mastoparan has been shown to preferentially activate the Gαi and Gαo subfamilies of G-proteins. frontiersin.orgcaymanchem.com This activation stimulates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, a critical step in G-protein signaling. wikipedia.org Studies have demonstrated that mastoparan can increase the GTPase activity of G-proteins, effectively accelerating the signaling cycle. nih.govfrontiersin.org For instance, at a concentration of 100 μM, mastoparan was found to increase the activity of Go and Gi by 16-fold. frontiersin.org This direct activation occurs independently of GPCRs, allowing mastoparan to bypass the normal receptor-ligand interaction. caymanchem.comnih.gov The G-protein-bound conformation of mastoparan-X, a mastoparan analog, has been shown to be an amphiphilic α-helix, which is crucial for its activity. nih.gov

Investigation of GTPase Activity Regulation

Mastoparan's influence on GTPase activity is a key aspect of its function. It has been observed to increase the rate of GTP hydrolysis by certain G-proteins, which in effect, shortens the duration of the active G-protein state. wikipedia.org Simultaneously, it facilitates the dissociation of bound GDP, which promotes the binding of GTP and subsequent G-protein activation. nih.govwikipedia.org This dual effect leads to a rapid turnover of the GTP cycle. wikipedia.org The activation of GTPase by mastoparan is a well-documented phenomenon. researchgate.net However, the precise mechanism can be complex and may involve other cellular components. For example, some research suggests that mastoparan's activation of G-proteins in certain cell membranes might occur indirectly through its interaction with nucleoside diphosphokinase (NDPK). frontiersin.orgnih.gov

Ligand-Independent G-Protein Activation Mechanisms

Mastoparan's ability to activate G-proteins without the need for a ligand-bound receptor is a defining characteristic. nih.govnih.gov It achieves this by structurally and functionally mimicking the intracellular loops of an activated GPCR. nih.gov When incorporated into a phospholipid environment, mastoparan adopts a conformation that allows it to interact directly with the G-protein. nih.govwikipedia.org This direct interaction induces the conformational changes in the G-protein that are normally triggered by an activated receptor, leading to the release of GDP and the subsequent activation of downstream signaling pathways. nih.gov This receptor-independent mechanism has been a subject of significant research, highlighting a novel mode of G-protein regulation. nih.gov

Application as a Research Tool for GPCR Signaling Pathway Elucidation

The unique ability of mastoparan to directly activate G-proteins has established it as an invaluable tool for studying GPCR signaling pathways. nih.gov By bypassing the receptor, researchers can use mastoparan to selectively activate G-protein-dependent pathways and investigate their downstream effects. nih.gov This allows for the deconvolution of complex signaling networks and the identification of specific roles for different G-protein subtypes. nih.gov For instance, mastoparan has been used to probe the involvement of G-proteins in processes like in vitro Golgi transport, although some studies suggest it may also cause membrane damage, which could complicate the interpretation of results in such assays. nih.govresearchgate.net The development of chimeric peptides combining mastoparan with GPCR ligands has further expanded its utility in dissecting signaling mechanisms. nih.gov

Calmodulin Binding and Functional Inhibition

Beyond its effects on G-proteins, mastoparan also interacts with other crucial intracellular signaling molecules, most notably calmodulin.

High-Affinity Interaction with Calmodulin

Mastoparan binds to calmodulin with high affinity in a calcium-dependent manner. nih.gov The dissociation constant for the mastoparan-calmodulin complex is remarkably low, in the nanomolar range, indicating a very strong interaction. caymanchem.comnih.gov This binding is one of the tightest known for any calmodulin-binding protein or peptide. nih.gov The interaction is influenced by the presence of divalent cations, with strong binding observed in the presence of Ca²⁺. cdnsciencepub.com This high-affinity binding suggests that interactions between mastoparan and calmodulin could be physiologically significant. nih.gov The binding of mastoparan to calmodulin induces a conformational change in the peptide, leading to an increase in its helical content. nih.gov

| Parameter | Value | Reference |

| Mastoparan-Calmodulin Dissociation Constant (Kd) | ~0.3 nM | nih.gov |

| Mastoparan X-Calmodulin Dissociation Constant (Kd) | ~0.9 nM | nih.gov |

| Polistes mastoparan-Calmodulin Dissociation Constant (Kd) | ~3.5 nM | nih.gov |

| IC50 for Calmodulin-Induced Phosphodiesterase Activation | 0.02 µM | caymanchem.com |

Inhibition of Calmodulin-Dependent Enzyme Activities (e.g., Phosphodiesterase)

Mastoparan peptides exhibit a high-affinity for calmodulin, a ubiquitous calcium-binding protein that modulates the activity of numerous enzymes. nih.gov This interaction is calcium-dependent, with dissociation constants for mastoparan-calmodulin complexes being in the nanomolar range, suggesting physiological significance. nih.gov For instance, the dissociation constant for the mastoparan-calmodulin complex is approximately 0.3 nM, which is among the tightest bindings known for any calmodulin-binding peptide. nih.gov The binding of both calcium and mastoparan to calmodulin induces a significant conformational change in the protein, causing the two globular domains of calmodulin to move closer together. nih.gov

This high-affinity binding is the basis for mastoparan's ability to inhibit calmodulin-dependent enzymes. While not directly tested on all such enzymes, the mechanism is exemplified by the inhibition of calmodulin-dependent phosphodiesterase (PDE) by other peptides with similar structural features. nih.gov Potent inhibitors of calmodulin-stimulated phosphodiesterase activity are characterized by a net positive charge and a hydrophobic surface, both of which are features of mastoparan. nih.gov By binding to calmodulin, mastoparan effectively sequesters it, preventing the activation of target enzymes like phosphodiesterase. This inhibitory action can disrupt the intricate signaling pathways governed by calcium and calmodulin.

Peptide-Membrane Interactions and Membrane Biophysics

The interaction of mastoparan with cell membranes is a critical aspect of its biological activity, driven by its structure and physicochemical properties.

Amphipathic Character and Affinity for Lipid Bilayers

Mastoparans are cationic, tetradecapeptide amides that are typically unstructured in aqueous solutions but adopt an amphipathic α-helical conformation upon encountering a membrane environment. wikipedia.orgnih.gov This structure is characterized by the segregation of hydrophobic and hydrophilic (positively charged) amino acid residues on opposite faces of the helix. nih.gov The structure of mastoparan-X, for example, forms an amphiphilic α-helix when bound to G proteins, which is believed to mimic the structure of an intracellular loop of a G protein-coupled receptor. nih.govnih.gov This amphipathic nature is fundamental to its strong affinity for the lipid bilayers of cell membranes. frontiersin.org The C-terminal amidation of mastoparan is also noted to enhance its interaction and deeper penetration into the membrane.

Mechanisms of Membrane Perturbation and Permeabilization

Mastoparan exerts its effects by directly interacting with and disrupting the integrity of the cell membrane. This perturbation can lead to a variety of cellular responses. One primary mechanism is the formation of pores or defects in the membrane, which leads to the leakage of cellular contents. frontiersin.org Mastoparan-AF has been shown to cause dose-dependent membrane permeabilization in E. coli, resulting in physical damage such as abnormal dents, large perforations, and the formation of irregular pits on the bacterial surface. Mastoparan-S has been observed to increase outer membrane permeability and cause cytoplasmic membrane depolarization. Furthermore, treatment of L1210 cells with Mastoparan 7 (Mas-7) leads to significant alterations in the lipid composition, increasing free fatty acids and phosphatidylethanol (B1425624) while decreasing phosphatidylcholine. karger.com The mechanisms of hemolysis, for instance, are thought to involve direct destruction of the phospholipid bilayer and the activation of phospholipase A.

Differential Interactions with Model Membrane Systems

Studies using various model membrane systems have revealed the nuanced nature of mastoparan's interactions. The peptide's binding and activity are significantly influenced by the lipid composition of the bilayer. For example, mastoparan exhibits much stronger interactions with anionic sodium dodecyl sulfate (B86663) (SDS) micelles compared to zwitterionic dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov This suggests that electrostatic interactions between the positively charged lysine (B10760008) residues in mastoparan and anionic phospholipid headgroups are a crucial primary step for membrane binding. nih.gov In large unilamellar vesicles (LUVs), the lytic capability of mastoparan is more pronounced in membranes with a more physiologically relevant, less anionic lipid composition. nih.gov Molecular dynamics simulations using anionic lipid bilayers as a mimic for bacterial membranes have also been employed to study these interactions at a conformational level. frontiersin.org

Formation of Pore-like Structures in Membranes

A key outcome of mastoparan's interaction with lipid bilayers is the formation of pores. This pore-forming activity is a central component of its antimicrobial and cytotoxic effects. frontiersin.org The process allows the peptide to span the lipid bilayer, leading to leakage of internal contents from vesicles and cells. nih.gov The substitution of certain amino acids, such as replacing Trp9 with Ala9 in Mastoparan B, can dramatically decrease this pore-forming activity, highlighting the importance of specific residues in the membrane insertion process. nih.gov Observations of giant unilamellar vesicles (GUVs) under microscopy have shown that mastoparans induce leakage in a gradual manner and can also cause the formation of dense clusters of phospholipids (B1166683) and peptides on the vesicle surface.

Modulation of Intracellular Signaling Enzymes

Mastoparan is a potent modulator of several key intracellular signaling enzymes, acting either directly on the enzyme or indirectly through interactions with G proteins or membrane lipids.

Mastoparan can directly activate heterotrimeric G proteins, mimicking the function of G protein-coupled receptors (GPCRs). nih.govfrontiersin.org It achieves this by increasing the GTPase activity and accelerating the rate of guanine (B1146940) nucleotide exchange on G proteins. wikipedia.orgnih.gov This activation promotes the dissociation of bound GDP, allowing GTP to bind, which is the "on" switch for G protein signaling. wikipedia.orgnih.gov Mastoparan-L has been shown to increase the activity of G_o and G_i proteins by as much as 16-fold. frontiersin.org However, some studies suggest this activation may be indirect in certain cell types, occurring via stimulation of nucleoside diphosphate kinase (NDPK). frontiersin.org

Furthermore, mastoparan significantly stimulates the activity of various phospholipases. It has been shown to potentiate phospholipase A2 (PLA2), leading to the release of arachidonic acid, a precursor for inflammatory mediators. frontiersin.orgnih.gov Mastoparan also activates phospholipase C (PLC) and phospholipase D (PLD) in numerous cell types, including plant and mammalian cells. frontiersin.org For instance, it activates phosphoinositide-specific PLC in human myocardial tissue and rabbit brain membranes, and stimulates PLD in L1210 leukemia cells, often in a G protein-independent manner. frontiersin.orgnih.gov The table below summarizes the observed effects of mastoparan on these signaling enzymes in various systems.

Table 1: Effects of Mastoparan on Intracellular Signaling Enzymes

| Enzyme Family | Specific Enzyme(s) | Mastoparan Variant | System Studied | Observed Effect | Reference(s) |

|---|---|---|---|---|---|

| G Proteins | G_i, G_o | Mastoparan-X, Mastoparan-L | Purified proteins, Vesicles | Activation; Increased GTPase activity and nucleotide exchange | nih.gov, frontiersin.org, nih.gov |

| Phospholipases | Phospholipase A2 (PLA2) | Mastoparan | Lecithin liposomes, Rat mast cells | Stimulation; Increased arachidonic acid release | nih.gov |

| Phospholipase C (PLC) | Mastoparan | Rabbit brain membranes, Human myocardial tissue | Activation; Increased PIP2 hydrolysis | frontiersin.org, nih.gov | |

| Phospholipase D (PLD) | Mastoparan-B, Mastoparan-L | L1210 cells, RBL-2H3 mast cells | Stimulation; G-protein independent activation | frontiersin.org | |

| Kinases | Nucleoside Diphosphate Kinase (NDPK) | Mastoparan-L | HL-60 membranes | Stimulation; Proposed indirect mechanism for G protein activation | frontiersin.org |

Activation of Phospholipase A2

Mastoparan has been identified as a potent activator of phospholipase A2 (PLA2), an enzyme crucial for lipid metabolism and signal transduction. scbt.comfrontiersin.org This activation leads to the hydrolysis of phospholipids at the sn-2 position, resulting in the release of fatty acids, such as arachidonic acid, and lysophospholipids. nih.govnih.gov The interaction of mastoparan with membrane bilayers induces structural changes that enhance the accessibility of the enzyme to its substrate, thereby promoting rapid lipid turnover and influencing cellular signaling cascades. scbt.com

Studies have demonstrated that the stimulatory effect of mastoparan on PLA2 is dose-dependent. nih.govepa.gov In experiments using liposomes labeled with 1-stearoyl-2[1-14C]arachidonyl-sn-glycero-3-phosphocholine, a 5 x 10⁻⁵ M concentration of mastoparan significantly increased the production of arachidonic acid catalyzed by PLA2 from various sources. nih.govepa.gov For instance, this concentration led to a 12-fold, 15-fold, and 50-fold increase in arachidonic acid production when catalyzed by PLA2 from bee venom, eastern diamondback rattlesnake, and porcine pancreas, respectively. nih.govepa.gov This effect was further amplified by the sonication of liposomes. nih.govepa.gov

Mastoparan's activation of PLA2 has been observed in various cell types and organisms. It stimulates the release of arachidonic acid from rat peritoneal mast cells and cultured human fibroblasts. nih.gov In plants, such as zucchini and sunflower hypocotyls, mastoparan-L has been shown to activate PLA2, leading to the release of phosphatidylcholine and lysophosphatidylcholine (B164491). frontiersin.orgnih.gov Similarly, in potato tubers, mastoparan was found to activate PLA2 in the soluble fraction of healthy tubers and in both soluble and microsomal fractions of tubers treated with a fungal elicitor. oup.com This suggests that mastoparan can be a valuable tool for studying PLA2-mediated signaling pathways in both animal and plant systems. frontiersin.orgoup.com

Table 1: Mastoparan-Induced Fold Increase in Arachidonic Acid Production by Phospholipase A2 from Various Sources

| Phospholipase A2 Source | Fold Increase in Arachidonic Acid Production (at 5 x 10⁻⁵ M Mastoparan) | Reference |

|---|---|---|

| Bee Venom | 12-fold | nih.gov, epa.gov |

| Eastern Diamondback Rattlesnake | 15-fold | nih.gov, epa.gov |

| Porcine Pancreas | 50-fold | nih.gov, epa.gov |

Activation of Phospholipase C

Mastoparan also demonstrates the ability to activate phospholipase C (PLC), an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.org This activation has been observed in various cell types and can occur independently of G-protein activation. frontiersin.org

For example, mastoparan was found to stimulate phosphoinositide-specific phospholipase C in human myocardial tissue without the involvement of G-proteins. frontiersin.org In plant systems, mastoparan activates PLC in carrot and soybean cells. frontiersin.orgnih.gov In carrot cells, treatment with mastoparan led to the hydrolysis of [3H]PIP and [3H]PIP2, although the peptide did not stimulate PLC activity when added directly to isolated plasma membranes, suggesting the requirement of a factor lost during isolation. nih.gov

Interestingly, some studies have reported inhibitory effects of mastoparan on PLC under certain conditions. For instance, in human astrocytoma cells, mastoparan-L strongly inhibited GTPγS-induced inositol phosphate (B84403) accumulation, suggesting an inhibitory action on a pertussis toxin-insensitive G-protein that activates PLC. frontiersin.org

Activation of Phospholipase D

A significant molecular action of mastoparan is its ability to activate phospholipase D (PLD). frontiersin.orgnih.gov Research has shown that mastoparan selectively activates PLD2, an isoform primarily located in the plasma membrane. nih.gov This activation occurs independently of G-proteins (specifically G(i)), protein kinase C (PKC), and calcium. frontiersin.orgnih.gov

In 1321N1 human astrocytoma cells, mastoparan was shown to induce the hydrolysis of phosphatidylcholine (PC) through the activation of PLD, leading to the accumulation of diacylglycerol (DG) and phosphatidic acid (PA). nih.gov The activation of PLD was confirmed by the mastoparan-induced accumulation of phosphatidylbutanol in the presence of n-butanol, a hallmark of PLD activity. nih.gov This effect was observed in several other cell lines, including RBL-2H3, RBL-1, HL-60, and P388. nih.gov

Kinetic studies indicate that mastoparan interacts synergistically with phosphatidylinositol 4,5-bisphosphate to stimulate PLD2. nih.gov The ability of mastoparan to activate PLD2 directly makes it a useful tool for investigating the regulation of this specific isoform. nih.gov

Table 2: Cellular Effects of Mastoparan-Induced Phospholipase D Activation

| Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| 1321N1 Human Astrocytoma | Accumulation of diacylglycerol (DG) and phosphatidic acid (PA) | Activation of PLD, leading to phosphatidylcholine hydrolysis | nih.gov |

| Rat Basophilic Leukemia 2H3 (RBL-2H3) | Stimulation of an intrinsic PLD activity | Selective activation of PLD2, independent of G(i), ARF-1, PKC, and calcium | nih.gov |

| Phytophthora infestans Sporangiospores | Accumulation of phosphatidic acid (PA) | Activation of PLD activity | researchgate.net, researchgate.net |

Influence on Other Cellular Processes Beyond G-Protein and Calmodulin Pathways

Beyond its direct interactions with G-proteins and calmodulin, mastoparan influences a variety of other cellular functions. frontiersin.orgnih.gov These effects are often a downstream consequence of its membrane-perturbing activities and its ability to activate phospholipases.

In human platelets, mastoparan promotes the rapid, dose-dependent release of 5-hydroxytryptamine (serotonin) and beta-thromboglobulin from dense-granules and alpha-granules, respectively. nih.gov This exocytosis occurs without the stimulation of phospholipase C and is not associated with the phosphorylation of the 45 kDa protein kinase C substrate. nih.gov

Furthermore, mastoparan has been shown to influence the cytoskeleton and cellular defense mechanisms. In neutrophils, it stimulates the reorganization of the cytoskeleton, the production of phosphatidylinositol 3,4,5-trisphosphate, the up-regulated secretion of complement receptor type 3, and the formation of superoxide (B77818) anions. frontiersin.org

Recent studies have also implicated mastoparan in the activation of pannexin channels. The application of mastoparan can induce the activity of cytoplasmic PLA2, which in turn produces lysophospholipids that can gate and open Panx1 channels. elifesciences.org This leads to the release of signaling molecules like ATP, which are crucial in processes such as inflammation. elifesciences.org The peptide is also known to cause the secretion of catecholamines from chromaffin cells and prolactin from the anterior pituitary gland. wikipedia.orgmdpi.com

Structure Activity Relationship Sar Studies of Mastoparan Trifluoroacetate Salt and Its Analogs

Effects of Amino Acid Substitutions on Functional Profiles

The substitution of specific amino acid residues in the mastoparan (B549812) sequence has profound effects on its biological activity profile, often altering the delicate balance between antimicrobial efficacy and cytotoxicity.

Key findings from amino acid substitution studies include:

Substitution of Phenylalanine: Replacing an amino acid with phenylalanine in an analog of mastoparan from Vespa tropica (MpVT1) led to a higher antibacterial activity without a corresponding increase in toxicity. nih.gov

Lysine (B10760008) to Alanine Substitution: In the MpVT3 analog, the replacement of the positively charged lysine at position 12 with the non-polar alanine (Lys12 to Ala12) resulted in a significant increase in hemolytic activity. mdpi.comnih.gov

Alanine to Lysine Substitution: A series of mastoparan C (MPC) derivatives were created by replacing alanine with lysine to increase the net positive charge. The analog MPC-A5K,A8K showed higher anticancer activity and comparable antimicrobial potency but with significantly lower hemolysis than the parent peptide. nih.govacs.org

Leucine to Tryptophan Substitution: In mastoparan-B, substituting leucine at position 3 with tryptophan (L3W) enhanced its antimicrobial activity against several bacterial species. researchgate.net

Alanine to Isoleucine and Arginine Substitution: An analog of mastoparan-L, created by replacing Ala5 with Ile and Ala8 with Arg, displayed potent antimicrobial activity against both susceptible and multidrug-resistant bacteria and fungi, with no cytotoxic activity against rat erythrocytes and human embryonic kidney cells. frontiersin.orgnih.gov

Tryptophan to Alanine Substitution: The substitution of tryptophan at position 9 with alanine in mastoparan-B dramatically decreased its pore-forming activity. nih.gov

Table 1: Effects of Amino Acid Substitutions on Mastoparan Activity

| Parent Peptide | Analog | Substitution | Effect on Antimicrobial Activity | Effect on Hemolytic Activity | Reference |

|---|---|---|---|---|---|

| Mastoparan (MpVT) | MpVT1 | Substitution with Phenylalanine | Increased | No significant increase | nih.gov |

| Mastoparan (MpVT) | MpVT3 | Lys12 -> Ala12 | - | Increased | mdpi.comnih.gov |

| Mastoparan C | MPC-A5K,A8K | Ala5 -> Lys, Ala8 -> Lys | Comparable | Significantly decreased | nih.govacs.org |

| Mastoparan-B | MP-B-1 | Leu3 -> Trp | Increased | Not effective at tested dosages | researchgate.net |

| Mastoparan-L | [I5, R8] MP | Ala5 -> Ile, Ala8 -> Arg | Broad-spectrum activity | Not hemolytic | frontiersin.orgnih.gov |

| Mastoparan-B | [A9] MP-B | Trp9 -> Ala | - | Decreased | nih.gov |

Impact of Peptide Truncation and Deletion on Biological Activity

The length of the mastoparan peptide chain is critical for its biological functions. Truncation or deletion of amino acid residues, from either the N- or C-terminus, generally leads to a reduction in activity.

C-terminal Deletion: Analogs of mastoparan (MpVT) with the first three C-terminal residues deleted showed decreased antibacterial and hemolytic activity. mdpi.comnih.gov This reduction in biological activity is attributed to a decrease in the length of the α-helix. nih.gov

N-terminal Truncation: A gradual truncation of the peptide chain at the N-terminus of MpVT, such as the deletion of the first three amino acids (¹INL³), caused a progressive decrease in antimicrobial potency. nih.gov Similarly, the step-by-step deletion of amino acids at the N- or C-terminus of another mastoparan analog, PMM, also resulted in a gradual decrease in antimicrobial activity. frontiersin.org

C-terminal Amidation Removal: The removal of the C-terminal amidation in an analog of mastoparan (MP-9) led to a reduction in both antibacterial and hemolytic activity. frontiersin.org

Role of Hydrophobicity and Amphipathicity in Membrane Interaction and Efficacy

The amphipathic α-helical structure of mastoparan is crucial for its interaction with and disruption of cell membranes. plos.orgpnas.org This structure, with distinct hydrophobic and hydrophilic faces, facilitates the peptide's insertion into the lipid bilayer. plos.orgnih.gov The balance between hydrophobicity and hydrophilicity is a key determinant of both efficacy and selectivity.

Modulating Hydrophobicity: Studies on mastoparan-X (MPX) analogs, where hydrophobicity was modulated by amino acid substitutions at positions 1, 8, and 14, demonstrated that increased hydrophobicity can enhance bactericidal potency but at the cost of reduced membrane target selectivity and increased hemolytic activity. plos.org Conversely, a reduction in hydrophobicity led to higher target selectivity but decreased bactericidal potency. plos.org

Optimal Hydrophobicity: A comparison of three natural mastoparans (mastoparan C, mastoparan-AF, and mastoparan L) with varying hydrophobicity revealed that optimal, rather than maximal, hydrophobicity leads to enhanced antimicrobial efficacy with minimized hemolytic activity. nih.govresearchgate.net Mastoparan C, the most hydrophobic, had the highest helical content and hemolytic activity, while mastoparan-AF, with slightly lower hydrophobicity, showed superior selectivity. nih.gov

Amphipathic Helical Conformation: Mastoparans are typically unstructured in aqueous solutions but adopt an α-helical conformation upon interacting with membrane-mimicking environments. nih.gov This induced helicity is a driving force for membrane insertion. plos.org It is suggested that mastoparans may also adopt a 3-11 amphipathic helix structure to facilitate membrane interaction. nih.govmdpi.comnih.gov

Influence of Charge Distribution and Net Charge on Peptide Function

Increasing Net Charge: Increasing the net charge of mastoparan C by substituting alanine with lysine was shown to reduce its self-assembly in aqueous solutions. nih.govacs.orgacs.org This reduction in self-assembly is thought to enhance the availability of monomeric peptides for membrane interaction, potentially improving pharmacological properties. nih.govacs.org The analog MPC-A5K,A8K, with an increased net charge, exhibited improved anticancer activity and reduced hemolytic activity compared to the parent peptide. nih.govacs.org

Charge and Selectivity: The electrostatic attraction between the positively charged mastoparan and negatively charged components of microbial cell surfaces is a key driver for its specificity towards bacterial membranes. nih.gov

Lysine Distribution: The positioning of lysine residues is crucial. Mastoparan analogs with four to six lysine residues between positions 4 and 11 of the peptide chain demonstrated high antibacterial activity with significantly reduced hemolytic and mast cell degranulating activities. core.ac.uk It has been suggested that the placement of lysine residues at strategic sites can flank and stabilize the helical segment, leading to a more uniform hydrophobic surface and maximal lytic efficiency. core.ac.uk

Strategic Chemical Modifications (e.g., Acylation, Dimerization) and Their Mechanistic Consequences

Beyond amino acid substitution and truncation, other chemical modifications have been employed to modulate the activity of mastoparan.

Acylation: N-terminal acylation is a strategy to increase the hydrophobicity of mastoparan.

Short-chain acylation: Acylation of mastoparan-X (MPX) with a short propanoic acid chain improved its affinity and selectivity towards negatively charged membranes, mimicking bacterial cell membranes. nih.gov

Long-chain acylation: While long-chain acylation (e.g., with lauroyl, myristoyl, and palmitoyl chains) can increase antimicrobial and antifungal activity, it often leads to an undesirable increase in hemolytic activity, thereby reducing the therapeutic window. nih.gov Acylation of MPX with an octanoic acid chain resulted in increased bactericidal potency but with a significant loss of membrane selectivity. plos.org

Cyclization: A skeleton-based cyclization of mastoparan-C using two cysteine residues was designed to enhance its stability. nih.govijbs.com However, this cyclized analog (cMP-C) showed reduced antimicrobial activity compared to the linear parent peptide. ijbs.com

Chimeric Peptides: Chimeric derivatives, such as fusing a truncated mastoparan sequence with other biologically active peptides, have been created. A chimera with the C-terminal half of a nodule-specific cysteine-rich peptide (NCR247C) significantly increased bactericidal activity and altered the antimicrobial spectrum with no associated hemolytic activity or cytotoxicity. frontiersin.org

Table 2: Effects of Chemical Modifications on Mastoparan-X (MPX) Activity

| Modification | Analog | Effect on Antimicrobial Potency | Effect on Membrane Selectivity | Reference |

|---|---|---|---|---|

| Short-chain acylation | PA-MPX (Propanoic acid) | - | Improved for negatively charged membranes | nih.gov |

| Long-chain acylation | OA-MPX (Octanoic acid) | Increased | Decreased | plos.orgnih.gov |

Correlating Biophysical Properties with Molecular Mechanisms

The biological activities of mastoparan and its analogs are a direct consequence of their biophysical properties and how these properties govern their interactions with cell membranes.

α-Helical Content: The degree of α-helicity that mastoparan adopts in a membrane environment is strongly correlated with its biological activity. nih.gov For instance, the reduced activity of C-terminally deleted analogs is linked to a shorter α-helix. mdpi.comnih.gov The C-terminal amidation is also believed to stabilize the secondary structure, promoting a higher helical content which, in turn, allows for deeper interaction with membrane phospholipids (B1166683).

Hydrophobic Moment: The hemolytic activity of mastoparan has been shown to be correlated with its mean hydrophobicity and mean hydrophobic moment. mdpi.comnih.gov Modifications that alter the hydrophobic moment, such as specific amino acid substitutions, can enhance the selectivity of the peptide. nih.gov

Membrane Partitioning: The partitioning of mastoparan into the lipid bilayer is a critical step in its mechanism of action. This process is governed by a balance of electrostatic and hydrophobic interactions. nih.gov Alanine substitutions in mastoparan-X that reduced hydrophobicity also reduced the partitioning coefficient for membrane insertion, which correlated with an almost complete loss of hemolytic activity. plos.org

Pore Formation: The amphipathic structure of mastoparan allows it to insert into membranes and form pores, leading to cell lysis and death. nih.govnih.gov The insertion of specific residues, like the indole ring of Tryptophan 9 in mastoparan-B, into the membrane is crucial for this process. nih.gov

Synthesis, Derivatization, and Computational Design of Mastoparan Trifluoroacetate Salt Analogs

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The primary method for producing Mastoparan (B549812) and its analogs is Solid-Phase Peptide Synthesis (SPPS). bachem.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.comnih.gov The process simplifies purification by allowing for the easy removal of excess reagents and byproducts through filtration and washing. bachem.com

A common strategy employed in the synthesis of Mastoparan analogs is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) methodology. nih.govbeilstein-journals.org In this approach, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups such as tert-butyl (tBu). nih.govpeptide.com This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups. peptide.com

The synthesis cycle consists of several key steps:

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide, typically using a solution of piperidine (B6355638) in a suitable solvent. beilstein-journals.org

Activation and Coupling: The carboxyl group of the next Fmoc-protected amino acid is activated using coupling reagents to facilitate the formation of a peptide bond with the newly deprotected N-terminus of the growing peptide chain. nih.govbeilstein-journals.org

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and soluble byproducts. bachem.com

This cycle is repeated until the desired peptide sequence is assembled. peptide.com For instance, the synthesis of eumenine mastoparan (EMP) was achieved through stepwise solid-phase synthesis using Fmoc chemistry. iucr.org Similarly, Mastoparan-C (MP-C) and its analogs were synthesized using an automatic peptide synthesizer with Rink amide resin and standard Fmoc chemistry. ijbs.comnih.gov

Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is often accomplished using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIPS) and ethanedithiol (EDT). ijbs.comnih.gov The use of TFA in the cleavage step results in the formation of the peptide as a trifluoroacetate (B77799) salt.

Analytical and Purification Strategies for Synthetic Mastoparan Peptides

Following synthesis and cleavage from the resin, the crude synthetic peptide product contains the target peptide along with various impurities. Therefore, rigorous purification and analysis are essential to obtain a homogenous product. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique for purifying synthetic Mastoparan peptides. iucr.orgnih.govresearchgate.net This method separates the peptide from impurities based on hydrophobicity. researchgate.net The crude peptide is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 column. iucr.orgresearchgate.net A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the peptides. iucr.orgresearchgate.net TFA is beneficial as it lowers the pH, protonating carboxyl groups and minimizing secondary interactions, which leads to better peak shapes and separation. researchgate.net

The purity of the collected fractions is then assessed using analytical HPLC . iucr.org The molecular weight and identity of the purified peptide are confirmed by mass spectrometry , such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Fast Atom Bombardment Mass Spectrometry (FAB-MS). iucr.orgnih.gov

The secondary structure of the purified peptides is often characterized using Circular Dichroism (CD) spectroscopy . nih.govresearchgate.net CD analysis can determine the peptide's conformation (e.g., α-helical, random coil) in different environments, such as in aqueous buffer or in the presence of membrane-mimicking solvents like trifluoroethanol (TFE). nih.govnih.gov

Rational Design and Synthesis of Chimeric Mastoparan Analogs

To enhance the therapeutic potential and overcome the inherent toxicity of natural Mastoparan, researchers have focused on the rational design and synthesis of chimeric analogs. ijbs.comnih.gov This involves combining the Mastoparan sequence with other biologically active peptides or modifying it with unnatural structures. nih.gov

One approach is to create chimeras by linking Mastoparan to other peptides with desirable properties. For example, chimeric analogs have been synthesized by fusing Mastoparan with sequences like galanin or RNA III inhibiting peptide (RIP). nih.gov These chimeras are designed to potentially exhibit novel or enhanced antimicrobial activities. nih.gov

Another strategy involves modifying the peptide's structure to improve stability or cell permeability. For instance, an analog of Mastoparan-C (MP-C) was designed with a disulfide bridge by introducing cysteine residues at both the N- and C-termini, creating a cyclized peptide (cMP-C). ijbs.comnih.gov This cyclization was intended to increase resistance to enzymatic degradation. ijbs.com Another MP-C analog was created by adding a Tat-linked sequence to the N-terminus to enhance its intracellular delivery. ijbs.com

The synthesis of these chimeric peptides follows the same SPPS methodologies described earlier, with the incorporation of the desired peptide fragments or modified amino acids into the sequence. ijbs.comnih.gov

| Mastoparan Analog | Modification | Intended Purpose | Reference |

| MP-RIP | Chimera with RNA III inhibiting peptide (RIP) | Enhanced antimicrobial activity | nih.gov |

| RIP-MP | Chimera with RNA III inhibiting peptide (RIP) | Enhanced antimicrobial activity | nih.gov |

| cMP-C | N- and C-terminal cysteine residues for cyclization | Increased stability | ijbs.comnih.gov |

| Tat-linked MP-C | N-terminal extension with a Tat sequence | Enhanced intracellular delivery | ijbs.com |

| mast-MO | N-terminal addition of the FLPII motif | Potentiated antimicrobial and immunomodulatory effects | pnas.org |

Computational Approaches for Peptide Design and Optimization

Computational methods play a crucial role in the rational design and optimization of Mastoparan analogs with improved therapeutic profiles. nih.govacs.org These approaches allow for the in silico prediction of peptide properties, guiding the synthesis of more effective and less toxic variants.

Computer-aided design has been successfully used to generate Mastoparan-like peptides with reduced cytotoxicity and enhanced antibacterial properties. nih.govacs.org By computationally modifying physicochemical properties such as charge, hydrophobicity, and hydrophobic moment, researchers can design analogs with optimized therapeutic potential. nih.govnih.gov

Molecular docking and molecular dynamics (MD) simulations are key computational tools. Docking studies can predict the binding affinity and interaction of designed peptides with target membranes or proteins. nih.govmdpi.com MD simulations provide insights into the structural stability and conformational changes of the peptides in different environments, such as in aqueous solution or embedded in a lipid bilayer. nih.govmdpi.com For example, MD simulations have been used to understand the greater interaction of Mastoparan analogs with bacteria-like membranes compared to mammalian membranes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be employed to screen large libraries of virtual peptides and identify candidates with the highest predicted activity and lowest toxicity for subsequent experimental validation. mdpi.com

Strategies for Modulating Peptide Stability and Specificity for Research Applications

A significant challenge in the development of peptide-based therapeutics is their often-low stability in biological fluids due to susceptibility to proteolytic degradation. Several strategies are employed to modulate the stability and specificity of Mastoparan analogs for research applications.

Structural Modifications:

Cyclization: As mentioned earlier, end-to-end cyclization or the introduction of a disulfide bridge can limit conformational flexibility and increase resistance to exopeptidases. ijbs.com

N- and C-terminal modifications: Capping the N-terminus with an acetyl group or the C-terminus with an amide group can protect the peptide from degradation by aminopeptidases and carboxypeptidases, respectively. The C-terminal amidation is a common feature of natural mastoparans. mdpi.com

Incorporation of unnatural amino acids: Replacing standard L-amino acids with D-amino acids can render the peptide less recognizable to proteases, thereby increasing its half-life. nih.gov

Sequence Engineering:

Amino acid substitutions: The rational substitution of specific amino acids can enhance stability and modulate specificity. For example, increasing the net positive charge or altering the hydrophobic moment can improve antibacterial activity while reducing toxicity to mammalian cells. nih.gov

Chimeric design: Fusing Mastoparan with other peptide motifs can not only introduce new functionalities but also potentially alter its stability and specificity profile. nih.govpnas.org For instance, adding the FLPII pentapeptide motif to the N-terminus of mastoparan-L potentiated its antimicrobial and immunomodulatory effects while reducing hemolytic activity. pnas.orgnih.gov

The stability of these modified peptides is typically assessed in vitro by incubating them in serum and analyzing their degradation over time using RP-HPLC and mass spectrometry. nih.gov By employing these strategies, researchers can fine-tune the properties of Mastoparan analogs to create more robust and specific tools for a wide range of research applications.

Research Applications and Methodological Advancements Facilitated by Mastoparan Trifluoroacetate Salt

Utilization as a Biochemical Probe for Receptor-Independent G-Protein Activation Studies

Mastoparan (B549812) (trifluoroacetate salt) serves as a crucial tool for investigating G-protein signaling pathways. A key feature of Mastoparan is its ability to directly activate GTP-binding regulatory proteins (G-proteins) in a receptor-independent manner. wikipedia.orgresearchgate.netnih.gov This unique property allows researchers to bypass the need for a specific G-protein-coupled receptor (GPCR) and its corresponding ligand to study the downstream effects of G-protein activation.

The mechanism of action involves Mastoparan mimicking the structure of an activated GPCR. wikipedia.orgresearchgate.netnih.gov When introduced into a system containing G-proteins, particularly those of the Gi/o family, Mastoparan promotes the dissociation of bound GDP and enhances the binding of GTP, leading to the activation of the G-protein. wikipedia.org It also stimulates the intrinsic GTPase activity of certain G-protein subunits, which shortens the duration of the active state. wikipedia.org This direct interaction has been demonstrated to increase the rate of nucleotide binding and GTPase activity in purified G-proteins. researchgate.netfrontiersin.orgnih.gov

This direct activation mechanism makes Mastoparan an invaluable biochemical probe for:

Elucidating the specific functions of different G-protein subunits.

Investigating the downstream signaling cascades initiated by G-protein activation, such as the release of intracellular IP3 and subsequent calcium influx. wikipedia.org

Screening for compounds that modulate G-protein activity.

Research has shown that Mastoparan's potency is enhanced when the G-protein is reconstituted in phospholipid vesicles, highlighting the importance of the membrane environment for its activity. researchgate.netnih.gov The table below summarizes the observed effects of Mastoparan on different G-protein subtypes.

| G-Protein Subtype | Observed Effect of Mastoparan | Reference |

| Gi | Potent activation, increased GTPase activity | frontiersin.orgcaymanchem.com |

| Go | Potent activation, increased GTPase activity | frontiersin.orgcaymanchem.com |

| Gs | Relatively insensitive to activation | frontiersin.orgnih.gov |

| Gt | Relatively insensitive to activation | frontiersin.orgnih.gov |

Application in Membrane Mimicry Systems and Lipid-Protein Interaction Investigations

The amphipathic nature of Mastoparan, characterized by a combination of hydrophobic and basic residues, allows it to readily interact with and insert into cellular membranes. mdpi.com This interaction is fundamental to its biological activity and has made it a model peptide for studying lipid-protein interactions within membrane mimicry systems.

Upon interacting with a phospholipid bilayer, Mastoparan undergoes a significant conformational change. In an aqueous solution, it exists in an unordered, nonhelical form. wikipedia.org However, in a membrane-like environment, such as in the presence of methanol or phospholipid vesicles, it adopts a stable α-helical structure. wikipedia.orgnih.gov This amphiphilic α-helix positions its hydrophobic residues towards the lipid core of the membrane and its cationic (positively charged) lysine (B10760008) residues towards the negatively charged phosphate (B84403) headgroups of the phospholipids (B1166683).

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the membrane-bound structure of Mastoparan. nih.govresearchgate.net Solid-state NMR studies have revealed that Mastoparan can exist in two distinct orientations within a lipid bilayer: a majority population lying parallel to the membrane surface (in-plane) and a minority population inserted across the membrane (trans-membrane). researchgate.net This dual orientation may be related to its ability to form pores in membranes. mdpi.comresearchgate.net

These properties make Mastoparan a valuable tool for:

Investigating the principles of peptide-membrane binding and insertion.

Understanding how peptide structure is influenced by the lipid environment.

Developing artificial membrane systems that mimic biological membranes.

Studying the effects of peptides on membrane integrity and permeability. nih.gov

The table below details the structural characteristics of Mastoparan in different environments.

| Environment | Dominant Secondary Structure | Key Structural Features | Reference |

| Aqueous Solution | Unordered, nonhelical | Random coil conformation | wikipedia.org |

| Methanol | α-helical | Strong intramolecular hydrogen bonding | wikipedia.org |

| Phospholipid Vesicles/Micelles | α-helical | Amphipathic helix with distinct hydrophobic and hydrophilic faces | nih.govresearchgate.net |

Development of Novel Peptide Scaffolds for Mechanistic Research

The well-defined structure and potent biological activity of Mastoparan have made it an attractive scaffold for the design of novel peptides with tailored functionalities. ijbs.com While Mastoparan itself exhibits broad-spectrum antimicrobial and anticancer activities, its therapeutic potential is often limited by its toxicity to mammalian cells. nih.govmdpi.comnih.gov Consequently, a significant area of research has focused on creating Mastoparan analogs that retain the desired therapeutic effects while minimizing undesirable side effects.

Rational design strategies have been employed to modify the primary sequence of Mastoparan to enhance its selectivity and stability. These modifications include:

Amino Acid Substitution: Replacing specific amino acids to alter properties like hydrophobicity, charge, and helicity. For instance, the substitution of alanine residues with isoleucine and arginine at specific positions in Mastoparan-L resulted in an analog with improved selectivity and potent antibacterial activity against Staphylococcus aureus. nih.gov

Acylation: Modifying the N-terminus with fatty acid chains to alter membrane partitioning and selectivity. Short-chain acylation was found to improve affinity for negatively charged membranes, mimicking bacterial cell walls. nih.gov

Cyclization: Introducing disulfide bridges to create a more constrained and stable structure, which can affect biological activity and serum stability. ijbs.comresearchgate.net

Chimerization: Fusing Mastoparan with other biologically active peptides or molecules to create hybrid constructs with novel properties. nih.gov

These engineered peptides serve as powerful tools for mechanistic research, allowing scientists to dissect the structure-activity relationships of membrane-active peptides and to develop new therapeutic leads. nih.gov

The following table presents examples of Mastoparan analogs and their engineered properties.

| Analog Name | Modification | Engineered Property | Reference |

| [I5, R8] Mastoparan | Substitution of Alanine with Isoleucine and Arginine | Reduced toxicity, enhanced antimicrobial selectivity | wikipedia.orgnih.gov |

| PA-MPX | N-terminal acylation with propanoic acid | Improved affinity for negatively charged membranes | nih.gov |

| Cyclized MP-C | Skeleton-based cyclization with cysteine residues | Enhanced serum stability | ijbs.comresearchgate.net |

| Tat-linked MP-C | N-terminal extension with a Tat peptide | Enhanced intracellular delivery and anticancer activity | ijbs.comresearchgate.net |

Contributions to Understanding Wasp Venom Peptidomes

Mastoparan and its related peptides are among the most abundant components of wasp venoms. mdpi.com The study of these peptides has significantly contributed to our understanding of the complexity and diversity of wasp venom peptidomes. Venomic analyses have revealed a wide array of Mastoparan variants across different wasp species, each with unique sequences and biological activities. frontiersin.orgmdpi.com

Systematic studies of Mastoparan family peptides have shown that:

Most Mastoparans are 14 amino acids in length, though variants with 13, 15, and 17 residues exist. frontiersin.orgmdpi.com

They are cationic peptides, rich in hydrophobic and basic amino acid residues. mdpi.com

The number and position of lysine residues, which contribute to the peptide's positive charge, vary among different Mastoparans. frontiersin.org

Functional variations are common, with different Mastoparans exhibiting varying degrees of mast cell degranulation, hemolytic, antimicrobial, and anticancer activities. mdpi.commdpi.com

By synthesizing and characterizing the full library of known wasp Mastoparans, researchers have been able to perform comprehensive structure-function relationship studies. mdpi.com These studies have revealed that factors like amino acid composition on the hydrophobic face and C-terminal amidation are critical for their biological activities. mdpi.com This research not only enhances our knowledge of venom evolution and toxicology but also provides a rich natural library of peptides for potential therapeutic development. mdpi.com

The table below lists some examples of Mastoparan peptides and the wasp species from which they were first identified.

| Mastoparan Variant | Wasp Species | Reference |

| Mastoparan | Vespula lewisii | caymanchem.com |

| Mastoparan-X | Vespa xanthoptera | nih.gov |

| Mastoparan-C | Vespa crabro (European Hornet) | ijbs.com |

| Polybia-MP-I | Polybia paulista | researchgate.net |

| Dominulin-A and -B | Polistes dominulus | frontiersin.org |

Advancements in Peptide Synthesis and Characterization Driven by Mastoparan Research

The extensive research on Mastoparan and its numerous analogs has propelled advancements in the fields of peptide synthesis and characterization. The need to obtain pure, well-characterized peptides for detailed biological and biophysical studies has driven the refinement of existing techniques and the adoption of new methodologies.

Peptide Synthesis: Solid-phase peptide synthesis (SPPS) is the standard method used to produce Mastoparan and its derivatives. nih.gov The study of these peptides has contributed to optimizing SPPS protocols, particularly for synthesizing hydrophobic and amphipathic sequences which can be challenging. A crucial aspect of Mastoparan synthesis is the C-terminal amidation. mdpi.commdpi.com Many natural Mastoparans have an amidated C-terminus, a post-translational modification that is critical for their biological activity, including secondary structure stabilization and membrane interaction. mdpi.comresearchgate.net The development of efficient chemical methods to achieve this amidation has been essential for replicating the natural peptides and studying the functional role of this modification.

Peptide Characterization: A variety of sophisticated analytical techniques are employed to characterize synthetic Mastoparans and ensure their purity and correct structure:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used extensively for the purification and purity assessment of synthetic peptides. mdpi.com

Mass Spectrometry (MS): Essential for confirming the correct molecular weight of the synthesized peptide and verifying its amino acid sequence. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: As discussed previously, NMR is a powerful tool for determining the three-dimensional structure of Mastoparan in solution and when bound to membrane mimics. researchgate.net

Circular Dichroism (CD) Spectroscopy: Widely used to study the secondary structure of Mastoparan and its conformational changes upon interaction with different environments, such as lipid vesicles. nih.gov

Retro-inverso Transformation: This strategy, involving the synthesis of peptides with D-amino acids in the reverse sequence, has been used to create proteolytically stable analogs of Mastoparan and to probe its structure-activity relationships. nih.gov

The collective demand for high-quality Mastoparan peptides for research has fostered innovation and refinement in these core methodologies of peptide science.

The following table summarizes the key techniques used in Mastoparan research.

| Technique | Application in Mastoparan Research |

| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of Mastoparan and its analogs. |

| RP-HPLC | Purification and purity analysis of synthetic peptides. |

| Mass Spectrometry | Molecular weight confirmation and sequence verification. |

| NMR Spectroscopy | 3D structure determination in various environments. |

| Circular Dichroism Spectroscopy | Analysis of secondary structure and conformational changes. |

Q & A

Q. How should Mastoparan (trifluoroacetate salt) be handled and stored to ensure stability in experimental settings?

Mastoparan’s trifluoroacetate salt form is hygroscopic and sensitive to moisture. Store lyophilized powder at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. For working solutions, use freshly prepared buffers (e.g., phosphate-buffered saline, pH 7.4) and avoid repeated freeze-thaw cycles. Confirm solubility via dynamic light scattering (DLS) to detect aggregation .

Q. What are the standard protocols for assessing Mastoparan’s purity and salt content?

Purity can be verified using reversed-phase HPLC with a C18 column and a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. Quantify trifluoroacetate counterion content via ion chromatography (IC) or conductometric titration, referencing standard solutions (e.g., 0.2–2.0 mg/mL trifluoroacetate) .

Q. How does the trifluoroacetate counterion influence Mastoparan’s bioactivity in membrane interaction studies?

Trifluoroacetate may alter ionic strength in solution, affecting peptide-membrane binding kinetics. Control for this by comparing activity against chloride or acetate salt forms. Use circular dichroism (CD) spectroscopy to confirm secondary structure retention (e.g., α-helical conformation) in different buffer conditions .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in Mastoparan’s reported antimicrobial vs. cytotoxic effects?

Employ factorial design to isolate variables (e.g., concentration, cell type, exposure time). For example:

Q. How can researchers mitigate trifluoroacetate interference in mass spectrometry (MS) analyses of Mastoparan?

Trifluoroacetate adducts ([M+TFA]⁻) can suppress ionization. Pre-treat samples with weak anion-exchange resins (e.g., AG 1-X8) or use alternative volatile salts (e.g., ammonium formate) during purification. Validate removal via IC and confirm peptide integrity with MALDI-TOF MS .

Q. What methodologies address batch-to-batch variability in solid-phase peptide synthesis (SPPS) of Mastoparan?

Optimize SPPS by:

- Coupling efficiency : Monitor via Kaiser test or Fmoc-deprotection kinetics.

- Cleavage conditions : Use TFA/water/triisopropylsilane (95:2.5:2.5) to minimize side reactions.

- Purification : Apply preparative HPLC with dual-wavelength detection (220 nm for peptide, 254 nm for scavengers) .

Data Contradiction and Validation

Q. How to reconcile discrepancies in Mastoparan’s hemolytic activity across studies?

Cross-validate assays using:

- Hemolysis : Measure hemoglobin release at 540 nm with fresh erythrocytes (avoid stored samples).

- Membrane models : Compare results with synthetic vesicles (e.g., POPC:POPS, 4:1) to exclude serum protein interference. Statistical analysis (e.g., ANOVA with Tukey’s post hoc test) can identify confounding variables .

Q. What are the environmental implications of trifluoroacetate residues in waste from Mastoparan studies?

Trifluoroacetate is resistant to biodegradation. Neutralize waste by mixing with calcium hydroxide to precipitate trifluoroacetate salts, followed by filtration. Monitor residual TFA via IC (detection limit: 0.1 ppm) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro